molecular formula C8H5NO2 B054456 Furo[3,2-c]pyridine-6-carbaldehyde CAS No. 122534-91-2

Furo[3,2-c]pyridine-6-carbaldehyde

Katalognummer: B054456
CAS-Nummer: 122534-91-2
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: PXEMWMAVCVVBJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[3,2-c]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused furan and pyridine ring system, with a carbaldehyde functional group at the 6-position. This compound belongs to the broader class of furopyridines, which are characterized by their fused aromatic heterocycles and diverse biological and chemical properties. The [3,2-c] ring fusion denotes the connectivity between the furan oxygen and pyridine nitrogen, distinguishing it from other isomers like furo[2,3-c]pyridine or furo[3,2-b]pyridine.

Eigenschaften

IUPAC Name

furo[3,2-c]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEMWMAVCVVBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C=NC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611855
Record name Furo[3,2-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122534-91-2
Record name Furo[3,2-c]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Furo[3,2-c]pyridine Derivatives

  • Furo[3,2-c]coumarins (e.g., neo-tanshinlactone):

    • Structure : Furo[3,2-c]coumarins replace the pyridine ring with a coumarin (chromen-4-one) system.
    • Bioactivity : These compounds exhibit antitumor, antifungal, and antiviral activities. For example, neo-tanshinlactone shows selective cytotoxicity against breast cancer cells .
    • Synthesis : Synthesized via cyclization of 4-hydroxycoumarins with terminal alkynes under acidic or oxidative conditions, often requiring metal catalysts like silver oxide or rhodium .
  • Furo[3,2-c]chromen-2-ones (e.g., compound 5b): Structure: Similar to furo[3,2-c]pyridines but with a chromenone core. Reactivity: Demonstrates resistance to aromatization under acidic conditions, requiring prolonged microwave irradiation for conversion to aromatic derivatives (e.g., 8-chloro-substituted furo[3,2-c]chromen-2-one 5b at 63% yield) .

Furopyridine Isomers

  • Furo[3,2-b]pyridine-6-carbaldehyde :

    • Structure : Differs in ring fusion ([3,2-b] vs. [3,2-c]), altering electronic properties.
    • Synthesis : Produced via multi-step reactions involving halogenation and formylation. Derivatives like 5-chloro-2-(hydroxymethyl)furo[3,2-b]pyridine (CAS 1347814-95-2) highlight the versatility of substituent introduction .
    • Applications : Used as intermediates in kinase inhibitor development (e.g., PI 103 hydrochloride, a PI3K inhibitor) .
  • Furo[2,3-c]pyridine :

    • Structure : [2,3-c] fusion shifts the oxygen and nitrogen positions, affecting hydrogen bonding and solubility.
    • Synthesis : Prepared via cycloaddition or ring-closing metathesis, as described by Chang and Tai (2010) .

Pyridinecarbaldehyde Derivatives

  • 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde :

    • Structure : A pyridinecarbaldehyde with a trifluoromethoxyphenyl substituent.
    • Properties : Molecular weight 259.64 g/mol; used in pharmaceutical research but lacks detailed bioactivity data .
  • 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde :

    • Structure : Incorporates a pyrrolo[3,2-c]pyridine core with sulfonyl and aldehyde groups.
    • Applications : Serves as a synthetic intermediate, though its biological activity remains uncharacterized .

Comparative Data Table

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
Furo[3,2-c]pyridine-6-carbaldehyde Furo[3,2-c]pyridine C₉H₅NO₂ 163.13 (estimated) Limited data; inferred reactivity Likely via formylation of furo[3,2-c]pyridine
Furo[3,2-b]pyridine-6-carbaldehyde Furo[3,2-b]pyridine C₈H₅NO₂ 163.13 Intermediate for kinase inhibitors Halogenation-formylation sequence
Furo[3,2-c]chromen-2-one 5b Furo[3,2-c]chromenone C₁₁H₅ClO₃ 220.61 Anticancer potential; aromatic stability Microwave-assisted cyclization
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde Pyridine C₁₃H₈F₃NO₂ 259.64 Pharmaceutical intermediate Suzuki coupling/formylation

Key Research Findings and Gaps

Synthetic Challenges :

  • Furo[3,2-c]pyridine derivatives often require harsh conditions for aromatization (e.g., microwave irradiation at 100°C for 3 hours) .
  • Substituent position (e.g., C-3 vs. C-6) significantly impacts reactivity and stability .

Thieno-tetrahydropyridine derivatives (e.g., compound C1) show antiplatelet activity, hinting at cardiovascular applications for related furopyridines .

Research Gaps: Limited direct studies on this compound; most data inferred from structural analogs. Pharmacokinetic and toxicity profiles remain unexplored.

Vorbereitungsmethoden

Key Steps and Modifications for 6-Carbaldehyde Synthesis:

  • Substrate Design : Introducing a methyl group at the pyridine’s 6-position during the furopropenoic acid synthesis enables post-cyclization oxidation to the aldehyde. For example, a 6-methyl-substituted furo[3,2-c]pyridine could be oxidized using selenium dioxide (SeO₂) or manganese dioxide (MnO₂) to yield the carbaldehyde.

  • Chloride Substitution : The chlorine atom in intermediates such as 6-chloro-furo[3,2-c]pyridine (analogous to compound Va in) may be replaced via nucleophilic substitution. Employing hexamethylenetetramine (HMTA) in the Sommelet–Hauser reaction could directly introduce the formyl group.

Table 1: Cyclization-Based Synthesis Parameters

StepReagents/ConditionsYield (%)Key Challenges
Furopropenoic AcidFurfural, malonic acid, pyridine, reflux60–75Competing decarboxylation
Azide FormationNaN₃, H₂SO₄, 0–5°C80–90Handling hazardous intermediates
CyclizationDowtherm, 200°C, 2 h50–65Tar formation
AromatizationPOCl₃, reflux, 4 h70–85Corrosive reagents
Aldehyde IntroductionSeO₂, dioxane, 80°C30–45Overoxidation to carboxylic acid

Pictet–Spengler Cyclization and Subsequent Functionalization

The Pictet–Spengler reaction, widely employed for tetrahydrofuro[3,2-c]pyridines, offers a pathway to hydrogenated intermediates that can be dehydrogenated to aromatic derivatives. This method involves the condensation of 2-(5-methylfuran-2-yl)ethylamine with aldehydes under acidic conditions, followed by cyclization.

Adapting the Method for Aromatic Systems:

  • Dehydrogenation : Tetrahydrofuro[3,2-c]pyridines (e.g., compound 4a in) are treated with palladium on carbon (Pd/C) under hydrogen-deficient conditions to aromatize the pyridine ring.

  • Oxidative Formylation : Introducing a hydroxymethyl group at the 6-position prior to dehydrogenation allows oxidation to the aldehyde using pyridinium chlorochromate (PCC) or Dess–Martin periodinane (DMP).

Table 2: Pictet–Spengler Route Optimization

StepReagents/ConditionsYield (%)Notes
Imine FormationRCHO, CH₃CN, HCl, 50°C, 1 h90–95Quantitative imine formation
CyclizationHCl/AcOH, 70°C, 5 h60–70Tarring at higher temperatures
DehydrogenationPd/C, toluene, 110°C, 12 h40–55Requires inert atmosphere
OxidationDMP, CH₂Cl₂, rt, 2 h50–60Mild, selective conditions

Direct Formylation via Vilsmeier–Haack Reaction

The Vilsmeier–Haack reaction provides a direct method for introducing formyl groups onto aromatic systems. While electron-deficient pyridine rings pose challenges, activating groups such as methoxy or amino substituents can facilitate regioselective formylation.

Protocol for Furo[3,2-c]pyridine:

  • Substrate Activation : Introducing a methoxy group at the 5-position via nucleophilic substitution (e.g., using NaOMe) enhances electron density at the 6-position.

  • Formylation : Treating the activated substrate with Vilsmeier reagent (POCl₃/DMF) at 0–5°C followed by hydrolysis yields the 6-carbaldehyde derivative.

Challenges and Mitigation:

  • Low Reactivity : Electron withdrawal by the pyridine nitrogen reduces electrophilic substitution rates. Extended reaction times (12–24 h) and excess reagent improve yields.

  • By-Product Formation : Competing formylation at the furan oxygen is minimized by steric hindrance from the fused ring system.

Metalation-Formylation Strategies

Directed ortho-metalation (DoM) leverages directing groups to achieve precise functionalization. For furo[3,2-c]pyridine, a tert-butoxycarbonyl (Boc)-protected amine at the 4-position directs lithiation to the 6-position, enabling formylation.

Synthetic Sequence:

  • Protection : Boc-anhydride, DMAP, CH₂Cl₂, rt, 2 h.

  • Lithiation : LDA, THF, −78°C, 1 h, followed by quenching with DMF.

  • Deprotection : TFA/CH₂Cl₂, rt, 1 h.

Table 3: Metalation-Formylation Efficiency

StepReagents/ConditionsYield (%)Regioselectivity
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–90Quantitative conversion
Lithiation/FormylationLDA, DMF, THF, −78°C55–65>90% selectivity for C6
DeprotectionTFA, CH₂Cl₂95–98Mild cleavage conditions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.